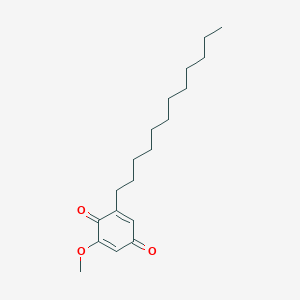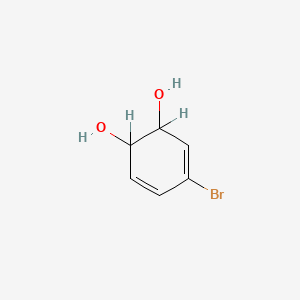
Bromobenzene-3,4-dihydrodiol
Descripción general
Descripción
Bromobenzene-3,4-dihydrodiol is an organic hydroxy compound.
Bromobenzene-3, 4-dihydrodiol belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. Bromobenzene-3, 4-dihydrodiol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity Studies
Bromobenzene-3,4-dihydrodiol, a metabolite of bromobenzene, plays a significant role in understanding the metabolic pathways and toxicity of bromobenzene in biological systems. Research shows that bromobenzene-3,4-dihydrodiol is a major metabolite in the metabolism of bromobenzene, indicating its importance in studying the metabolic processes and potential toxic effects of bromobenzene in organisms (Monks, Lau, & Gillette, 1984).
Another study highlights the role of bromobenzene-3,4-dihydrodiol in the formation of 4-bromocatechol, a potentially toxic metabolite, in vivo and in isolated hepatocytes and microsomes (Miller, Thomas, & Billings, 1990).
Further research demonstrates that bromobenzene-3,4-dihydrodiol is predominantly converted into 4-bromocatechol by hepatocytes, highlighting its role in the formation of metabolites within intact cells (Dankovic, Billings, Seifert, & Stillwell, 1985).
Synthesis and Chemical Studies
- A study in the field of chemical synthesis shows that bromobenzene-3,4-dihydrodiol can be produced through the metabolism of bromobenzene and iodobenzene by certain bacterial cultures. This provides a pathway for synthesizing cis-dihydrodiol derivatives of arenes, which are important in various chemical applications (Boyd et al., 1991).
Biochemical and Pharmacological Insights
Bromobenzene-3,4-dihydrodiol is a key component in the study of the pharmacokinetics and toxicodynamics of bromobenzene. Its formation and subsequent interactions provide valuable insights into the biochemical mechanisms of bromobenzene toxicity and its metabolic fate in different species (Lertratanangkoon & Horning, 1987).
Research on the metabolic pathways of bromobenzene has highlighted the significance of bromobenzene-3,4-dihydrodiol in understanding the formation of toxic metabolites and their effects on various biological systems. This research is crucial in assessing the safety and impact of bromobenzene exposure (Zheng & Hanzlik, 1991).
Propiedades
IUPAC Name |
4-bromocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,5-6,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZOLXUCNEWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(C1O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002845 | |
| Record name | 4-Bromocyclohexa-3,5-diene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromobenzene-3,4-dihydrodiol | |
CAS RN |
82683-93-0 | |
| Record name | 4-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82683-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Cyclohexadiene-1,2-diol, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082683930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromocyclohexa-3,5-diene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



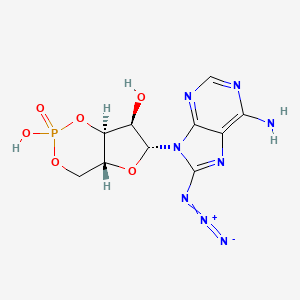
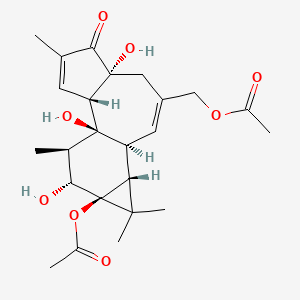





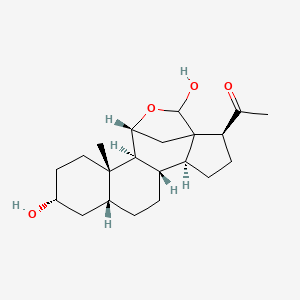



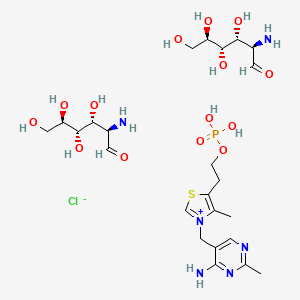
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
